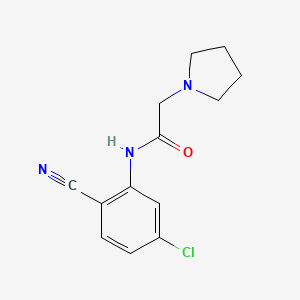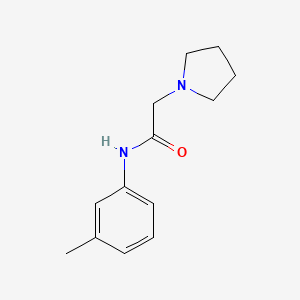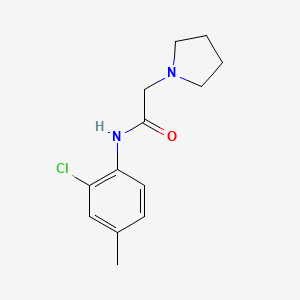
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.
Mécanisme D'action
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide acts as an agonist of the A1 adenosine receptor. When N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide binds to the receptor, it activates a G protein-coupled signaling pathway that leads to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in a decrease in intracellular cyclic AMP levels and hyperpolarization of the cell membrane. The activation of the A1 adenosine receptor by N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide also leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase coronary blood flow, and decrease myocardial oxygen consumption. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has also been shown to modulate the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. In addition, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has several advantages for laboratory experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for specific targeting of this receptor. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is also stable and easy to handle, which makes it a convenient tool for research. However, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide does have some limitations. It has a short half-life in vivo, which limits its use in long-term experiments. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide also has a low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide. One area of research is the development of new adenosine receptor agonists and antagonists based on the molecular structure of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide. Another area of research is the investigation of the role of the A1 adenosine receptor in various diseases such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is a potent agonist of the A1 adenosine receptor that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of the A1 adenosine receptor in various physiological processes and diseases. While N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has some limitations, its advantages make it a convenient tool for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide and its molecular mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide involves the reaction of 5-chloro-2-cyanophenol with pyrrolidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization. The yield of N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide is typically around 50%.
Applications De Recherche Scientifique
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has been widely used in scientific research as a tool to study the A1 adenosine receptor. It has been used in both in vitro and in vivo experiments to investigate the role of the A1 adenosine receptor in various physiological processes such as cardiac function, neurotransmitter release, and sleep regulation. N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide has also been used to study the effects of adenosine receptor agonists and antagonists on various diseases such as Parkinson's disease, epilepsy, and ischemia.
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-3-10(8-15)12(7-11)16-13(18)9-17-5-1-2-6-17/h3-4,7H,1-2,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUMYZDJWIXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)




![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
